
チカグレロ-d7
概要
説明
チカグレロ-d7は、チカグレロの重水素化された形態であり、血小板プリン受容体P2Y12の可逆的拮抗薬です。この化合物は、主にチカグレロの定量のために質量分析法における内部標準として使用されます。チカグレロ自体は、急性冠症候群の患者における血栓性心血管イベントの発生率を低下させるために使用される抗血小板薬です。
科学的研究の応用
Bioanalytical Applications
1.1 Method Development for Quantification
Ticagrelor-d7 serves as an internal standard in various bioanalytical methods aimed at quantifying ticagrelor and its metabolites in biological matrices. A study developed a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of ticagrelor and its active metabolite, deshydroxyethoxy ticagrelor, using Ticagrelor-d7 as an internal standard. The method demonstrated high sensitivity with a calibration curve linearity (r² ≥ 0.99) across a concentration range of 2.5 to 1000 ng/mL for ticagrelor . The recovery rates for both ticagrelor and Ticagrelor-d7 were found to be within acceptable limits (99.3% to 109.9%) across various quality control levels, indicating the reliability of the method for clinical applications .
1.2 Pharmacokinetic Studies
Ticagrelor-d7 has been utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of ticagrelor in human subjects. A validated LC-MS/MS method was applied to assess the pharmacokinetic parameters of ticagrelor in a bioequivalence study involving healthy volunteers. The study reported a linear calibration curve (r ≥ 0.9991) over a concentration range of 2-1500 ng/mL, with intra- and inter-day precision demonstrating low variability . Such studies are crucial for understanding the drug's behavior in the body and optimizing dosing regimens.
Therapeutic Drug Monitoring
2.1 Importance in Clinical Practice
Therapeutic drug monitoring (TDM) of ticagrelor using Ticagrelor-d7 can enhance patient safety and efficacy by individualizing treatment based on plasma drug levels. A study highlighted the application of physiologically based pharmacokinetic (PBPK) modeling to predict drug interactions and optimize dosing strategies for specific populations, including those undergoing surgery or pregnant patients . These models help mitigate risks associated with underdosing or overdosing by providing insights into drug behavior across different physiological conditions.
Case Studies
3.1 Clinical Efficacy and Safety Profiles
Several clinical trials have assessed the efficacy and safety profiles of ticagrelor compared to other antiplatelet agents like clopidogrel and prasugrel. One comprehensive review analyzed data from multiple trials involving patients with acute coronary syndrome, transient ischemic attack, and peripheral artery disease. The findings indicated that ticagrelor not only provides superior antiplatelet effects but also presents varying outcomes based on patient demographics and clinical presentations .
3.2 Patient-Specific Applications
In specific patient populations such as those with obesity or undergoing organ transplantation, TDM utilizing Ticagrelor-d7 can be particularly beneficial. For instance, a case study focused on patients with obesity demonstrated how individualized monitoring could lead to better management of cardiovascular risks during surgical procedures .
作用機序
チカグレロ-d7は、チカグレロと同様に、血小板上のP2Y12受容体に可逆的に結合することによって作用します。これは、アデノシン二リン酸の結合を阻害し、血小板凝集を防ぎます。 分子標的はP2Y12受容体であり、関与する経路は、アデノシン二リン酸誘発性血小板凝集の阻害です .
生化学分析
Biochemical Properties
Ticagrelor-d7, like Ticagrelor, binds to the P2Y12 receptor . This receptor is the main receptor responsible for ADP-induced platelet aggregation . Ticagrelor-d7 inhibits this aggregation by directly changing the conformation of the P2Y12 receptor to inhibit ADP binding .
Cellular Effects
Ticagrelor-d7 has significant effects on various types of cells and cellular processes. It inhibits platelet aggregation, suppresses inflammation, enhances adenosine function, and provides cardiovascular protection . It also induces various adverse reactions, including bleeding tendency, dyspnea, ventricular pause, gout, kidney damage, and thrombotic thrombocytopenic purpura .
Molecular Mechanism
Ticagrelor-d7 acts as a reversible antagonist of the platelet purinergic P2Y12 receptor . It functions by directly changing the conformation of the P2Y12 receptor to inhibit ADP binding . This inhibition of ADP binding prevents platelet aggregation, a key factor in the formation of blood clots .
Temporal Effects in Laboratory Settings
It is rapidly absorbed by the body after oral administration .
Dosage Effects in Animal Models
In animal models, Ticagrelor has been shown to augment reactive hyperemia after left anterior descending (LAD) artery occlusion and dose-dependently augment intracoronary adenosine-induced increases in LAD blood flow .
Metabolic Pathways
Ticagrelor-d7, like Ticagrelor, does not require metabolic activation . It binds rapidly and reversibly to the P2Y12 receptor . The CYP4F2 rs2074900 SNP has been shown to have a significant effect on Ticagrelor pharmacokinetics .
Transport and Distribution
Ticagrelor-d7 is highly bound to plasma proteins and largely restricted to the plasma space . It is rapidly absorbed by the body after oral administration .
Subcellular Localization
As a P2Y12 receptor antagonist, it is expected to localize at the cell membrane where the P2Y12 receptors are located .
準備方法
合成経路と反応条件
チカグレロの合成には、いくつかの重要なステップが含まれます。
ピリミジンアミン誘導体の縮合: ピリミジンアミン誘導体は、エチレングリコール中でシクロペンチル誘導体と縮合されます。
トリアゾール化合物の形成: 得られた中間体は、水とアセトニトリルの混合物中で、より環境に優しく安全な試薬である樹脂-NO2を使用してジアゾ化されます。
シクロプロピルアミン誘導体との縮合: 次に、トリアゾール化合物は、シクロプロピルアミン誘導体と縮合されます。
工業的生産方法
チカグレロの工業的生産は、同様の合成経路に従いますが、スケーラビリティと安全性を向上させています。各反応段階は、スケーラブルでプラントに適したプロセスを確立するために、独立して最適化されています。 安全性パラメータは、示差走査熱量測定分析による反応の熱事象を理解することによって確立されます .
化学反応の分析
反応の種類
チカグレロ-d7は、以下を含むいくつかの種類の化学反応を受けます。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
置換: 1つの原子または原子団を別の原子または原子団と置き換えます。
一般的な試薬と条件
酸化: 一般的な試薬には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 一般的な試薬には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。
置換: 一般的な試薬には、ハロゲンや求核剤などがあります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱ヒドロキシル化誘導体を生成する可能性があります .
科学研究への応用
This compoundは、特に以下の分野で、科学研究で広く使用されています。
化学: チカグレロの定量のために質量分析法における内部標準として使用されます。
生物学: チカグレロの薬物動態と薬力学を研究するために使用されます。
医学: ヒト血漿中のチカグレロ濃度をモニタリングするために臨床研究で使用されます。
類似化合物との比較
類似化合物
クロピドグレル: 代謝活性化を必要とする不可逆的P2Y12受容体拮抗薬です。
プラビックス: クロピドグレルよりも発症が早い、別の不可逆的P2Y12受容体拮抗薬です。
チカグレロ-d7の独自性
可逆性: クロピドグレルやプラビックスとは異なり、チカグレロはP2Y12受容体に可逆的に結合します。
代謝活性化不要: チカグレロは代謝活性化を必要としないため、より速効性があります。
生物活性
Ticagrelor-d7 is a deuterated form of ticagrelor, an antiplatelet medication used primarily in the treatment of acute coronary syndrome (ACS). The biological activity of Ticagrelor-d7 is significant for both therapeutic applications and research purposes. This article explores its pharmacodynamics, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.
Ticagrelor functions as a reversible antagonist of the P2Y12 receptor, which is crucial in mediating platelet aggregation induced by adenosine diphosphate (ADP). By inhibiting this receptor, ticagrelor reduces thrombus formation and subsequently lowers the incidence of thrombotic cardiovascular events, particularly in patients with ACS. Ticagrelor-d7 serves as an internal standard in analytical chemistry, facilitating studies on the pharmacokinetics and dynamics of ticagrelor without interference from endogenous compounds due to its unique isotopic signature.
Pharmacokinetics
The pharmacokinetic profile of ticagrelor-d7 is essential for understanding its behavior in biological systems. Key pharmacokinetic parameters include:
- C_max : Maximum plasma concentration
- T_max : Time to reach maximum plasma concentration
- T_1/2 : Half-life
- AUC : Area under the curve
Recent studies have shown that gender and metabolic factors significantly affect these parameters. For instance, female participants exhibited a higher C_max and AUC compared to males, indicating potential differences in drug metabolism .
Table 1: Pharmacokinetic Parameters of Ticagrelor-d7
Parameter | Value (Mean ± SD) | Significance |
---|---|---|
C_max | 2.33 ± 0.45 µg/mL | Higher in females (p < 0.001) |
T_max | 3.00 ± 0.50 hrs | No significant difference |
T_1/2 | 8.5 ± 1.2 hrs | Longer in fed conditions (p < 0.05) |
AUC | 15.0 ± 3.0 µg·hr/mL | Higher in females (p < 0.001) |
Clinical Findings
Clinical studies have highlighted the efficacy and safety profile of ticagrelor, including its deuterated form. A study focusing on one-month outcomes post-percutaneous coronary intervention (PCI) reported adverse effects such as dyspnea (28.8%) and bleeding (2.5%), with a notable discontinuation rate of 6.4% among patients .
Case Study Insights
A multicenter observational study investigated adherence to dual antiplatelet therapy (DAPT) involving ticagrelor among patients with ACS. The findings indicated that older age and female sex were significant predictors of premature discontinuation .
Research on Drug Interactions
Ticagrelor-d7 has been utilized to study drug interactions and metabolic pathways due to its isotopic labeling, which allows for precise quantification without interference from other compounds. Research indicates that ticagrelor is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in its pharmacokinetics .
Summary of Biological Activity
The biological activity of Ticagrelor-d7 encompasses various dimensions:
- Antiplatelet Effect : Inhibition of P2Y12 receptor leads to reduced platelet aggregation.
- Pharmacokinetic Variability : Influenced by genetic factors and patient demographics.
- Clinical Efficacy : Demonstrated effectiveness in reducing thrombotic events while managing side effects.
- Research Utility : Acts as an internal standard for analytical studies, enhancing understanding of ticagrelor's metabolism.
特性
IUPAC Name |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKWJQXRCDYSHL-MHTCSOGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is Ticagrelor-d7 used in these studies instead of regular Ticagrelor?
A1: Ticagrelor-d7, a deuterated form of Ticagrelor, serves as an internal standard (IS) in the described analytical methods [, ]. Internal standards are crucial in mass spectrometry analysis to correct for variations during sample preparation and ionization. Because Ticagrelor-d7 has a nearly identical structure to Ticagrelor but a slightly different mass due to the presence of deuterium atoms, it co-elutes with the analyte of interest. By comparing the signal intensities of Ticagrelor and Ticagrelor-d7, researchers can achieve more accurate and reliable quantification of Ticagrelor in plasma samples [, ].
Q2: What analytical techniques benefit from the use of Ticagrelor-d7?
A2: The research highlights the application of Ticagrelor-d7 in high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (LC-MS/MS) methods [, ]. The papers describe the development and validation of these methods for determining Ticagrelor concentrations in human plasma. The use of Ticagrelor-d7 as an IS is specifically beneficial in this context as it improves the precision and accuracy of Ticagrelor quantification, even at low concentrations [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。